molecular formula C26H21N7O4 B2905155 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide CAS No. 1173605-85-0

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide

Katalognummer: B2905155
CAS-Nummer: 1173605-85-0
Molekulargewicht: 495.499
InChI-Schlüssel: GVJZDTKDHDFAOP-CLFYSBASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide is a useful research compound. Its molecular formula is C26H21N7O4 and its molecular weight is 495.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety.
  • Pyrazolo[3,4-d]pyrimidine derivatives.
  • An acrylamide functional group.

This unique combination may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • SH-SY5Y (neuroblastoma)

One study reported that specific derivatives led to a decrease in the extracellular acidification rate in tumor cells by up to 91.79%, indicating a disruption in glycolytic metabolism, which is crucial for cancer cell survival .

Antibacterial Activity

The compound has also demonstrated inhibitory activity against Mur ligases (MurD and MurE), which are essential for bacterial cell wall synthesis. This suggests potential applications as an antibacterial agent .

Inhibition of Glycolysis

The compound's ability to inhibit glycolysis in cancer cells is noteworthy. It has been shown to reduce glycolytic capacity and reserve significantly, which may trigger apoptosis in malignant cells .

Interaction with Enzymes

The interaction with Mur ligases indicates that the compound may disrupt bacterial cell wall synthesis, leading to bacterial cell death. This mechanism is crucial for developing new antibacterial therapies .

Study 1: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of related compounds on various cancer cell lines, it was found that certain derivatives exhibited IC50 values below 10 µM, indicating potent activity. The most effective compounds were those with modifications at the pyrazolo[3,4-d]pyrimidine moiety .

CompoundCell LineIC50 (µM)
Compound AHeLa8.5
Compound BMCF-77.2
Compound CSH-SY5Y9.0

Study 2: Antibacterial Activity

A research study focused on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria showed promising results. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

BacteriaMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound could serve as a lead for developing new antibiotics targeting resistant bacterial strains .

Eigenschaften

CAS-Nummer

1173605-85-0

Molekularformel

C26H21N7O4

Molekulargewicht

495.499

IUPAC-Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]prop-2-enamide

InChI

InChI=1S/C26H21N7O4/c1-15-4-3-5-18(10-15)32-24-19(13-27-32)25(35)30-26(29-24)33-22(11-16(2)31-33)28-23(34)9-7-17-6-8-20-21(12-17)37-14-36-20/h3-13H,14H2,1-2H3,(H,28,34)(H,29,30,35)/b9-7-

InChI-Schlüssel

GVJZDTKDHDFAOP-CLFYSBASSA-N

SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C=CC5=CC6=C(C=C5)OCO6

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.